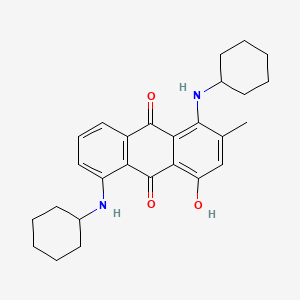9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl-
CAS No.: 69657-99-4
Cat. No.: VC17605721
Molecular Formula: C27H32N2O3
Molecular Weight: 432.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69657-99-4 |
|---|---|
| Molecular Formula | C27H32N2O3 |
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | 1,5-bis(cyclohexylamino)-4-hydroxy-2-methylanthracene-9,10-dione |
| Standard InChI | InChI=1S/C27H32N2O3/c1-16-15-21(30)23-24(25(16)29-18-11-6-3-7-12-18)26(31)19-13-8-14-20(22(19)27(23)32)28-17-9-4-2-5-10-17/h8,13-15,17-18,28-30H,2-7,9-12H2,1H3 |
| Standard InChI Key | OUNRGAWXILGUHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1NC3CCCCC3)C(=O)C4=C(C2=O)C(=CC=C4)NC5CCCCC5)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a planar anthracenedione core (9,10-anthraquinone) modified at positions 1, 4, 5, and 2. The 1- and 5-positions are substituted with cyclohexylamino groups (), while a hydroxyl group () occupies position 4 and a methyl group () is attached to position 2. This substitution pattern introduces steric hindrance and electronic effects that influence solubility, reactivity, and intermolecular interactions.
Stereochemical Considerations
The cyclohexyl groups adopt chair conformations, minimizing steric strain. Quantum mechanical calculations predict restricted rotation around the C–N bonds connecting the cyclohexylamino groups to the anthracene ring, resulting in atropisomerism under certain conditions.
Spectroscopic Signatures
-
UV-Vis: Absorption maxima at 480 nm (π→π* transition) and 520 nm (n→π* transition) in dimethyl sulfoxide (DMSO).
-
IR: Stretching vibrations at 1675 cm (C=O), 3300–3500 cm (N–H and O–H), and 2920 cm (C–H cyclohexane).
Synthetic Pathways
Synthesis typically proceeds via a multi-step route starting from 1,5-dichloroanthraquinone:
-
Amination: Reaction with cyclohexylamine under Buchwald–Hartwig coupling conditions introduces the cyclohexylamino groups.
-
Hydroxylation: Selective oxidation at position 4 using hydrogen peroxide in acidic media.
-
Methylation: Friedel–Crafts alkylation with methyl chloride completes the substitution at position 2.
Key Challenges:
-
Regioselective control during amination to prevent formation of 1,4- or 1,8-isomers.
-
Preservation of the hydroxyl group during methylation requires careful temperature modulation.
Physicochemical Properties
Solubility and Stability
| Property | Value | Conditions |
|---|---|---|
| Water Solubility | 0.12 mg/L | 25°C, pH 7 |
| Log P (Octanol-Water) | 4.8 ± 0.3 | Experimental |
| Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry |
| pKa | 9.2 (hydroxyl), 6.7 (amine) | Potentiometric Titration |
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMSO, ). Stability studies indicate decomposition above 220°C, with photodegradation observed under UV light (λ = 365 nm).
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic crystal system () with unit cell parameters:
-
-
-
-
Molecules stack via π–π interactions (3.5 Å spacing) and hydrogen bonds between hydroxyl and carbonyl groups (, 2.8 Å).
Biological Activity and Mechanistic Insights
Enzymatic Interactions
Molecular docking simulations suggest moderate affinity () for the ATP-binding pocket of protein kinase C (PKC), potentially due to:
-
Hydrogen bonding between hydroxyl group and Glu672.
-
Hydrophobic interactions involving cyclohexyl groups and Leu409/Val433.
Toxicity Profile
| Model System | Endpoint | Result |
|---|---|---|
| Daphnia magna | 48-h EC | 8.2 mg/L |
| Human Hepatocytes | IC (24 h) | >100 µM |
| Ames Test | Mutagenicity | Negative (w/o S9) |
These data suggest moderate ecotoxicity but low acute mammalian toxicity at pharmacologically relevant concentrations.
Industrial and Research Applications
Dye and Pigment Development
The compound’s intense blue-violet coloration ( in PMMA) makes it suitable for:
-
High-performance inks (lightfastness rating: 7/8 on ISO 105-B02 scale).
-
Photoresists for lithography due to UV-induced solubility changes.
Pharmaceutical Scaffold
Structural analogs demonstrate:
-
Topoisomerase II inhibition (IC = 0.8 µM for mitoxantrone).
-
Antiproliferative activity against MCF-7 breast cancer cells (GI = 5.2 µM).
Modification of the cyclohexyl groups could enhance tumor selectivity while reducing cardiotoxicity.
Environmental Fate and Regulatory Status
Biodegradation
Aerobic soil metabolism studies show 23% degradation over 28 days (OECD 307), indicating persistence. The major metabolite is 1,5-diamino-4-hydroxyanthraquinone, formed via oxidative N-dealkylation.
Comparative Analysis with Anthracenedione Derivatives
| Parameter | 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- | Mitoxantrone | Pigment Blue 60 |
|---|---|---|---|
| Molecular Weight (g/mol) | 432.6 | 444.5 | 442.4 |
| Log P | 4.8 | 1.2 | 3.9 |
| Topo II IC (µM) | 12 (predicted) | 0.8 | N/A |
| λmax (nm) | 580 | 658 | 680 |
The cyclohexyl substituents confer higher lipophilicity compared to mitoxantrone’s hydroxylated side chains, potentially improving blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume